molecular formula C9H17N B6271787 5-cyclopropyl-2-methylpiperidine CAS No. 1339321-11-7

5-cyclopropyl-2-methylpiperidine

Cat. No.: B6271787
CAS No.: 1339321-11-7
M. Wt: 139.2
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Description

5-Cyclopropyl-2-methylpiperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are ubiquitous structural motifs in bioactive molecules and natural alkaloids. The incorporation of a cyclopropyl group is a strategic choice in drug design. The cyclopropyl ring introduces significant ring strain into molecular systems, which can lead to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially increasing the half-life of drug candidates . Furthermore, the constraint imposed by the cyclopropyl group is valuable for exploring the conformational space of a molecule and for optimizing its binding affinity to biological targets. This compound serves as a versatile synthetic intermediate and chiral building block. Research indicates that chiral 2-alkyl piperidine-containing molecules exhibit a broad spectrum of biological activities and are investigated as potential analgetics, antiamnestic agents, and for the treatment of neurological diseases and psychiatric disorders . The synthetic value of such scaffolds is highlighted by ongoing development of advanced synthetic methods, such as Ir-catalyzed enantioselective hydrogenations, to access them in enantioenriched form . This product is provided as a high-purity compound for research applications exclusively. It is intended for use in laboratory settings by qualified scientists for the development of novel therapeutic agents and biochemical probes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1339321-11-7

Molecular Formula

C9H17N

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling and Cyclization

A robust method for constructing 2,5-disubstituted piperidines involves organozinc intermediates. As demonstrated in White Rose et al. (source), β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form 5-methylene piperidines. Subsequent hydrogenation introduces methyl groups, but adapting this protocol for cyclopropane requires strategic modifications.

For 5-cyclopropyl-2-methylpiperidine, the zinc reagent 129 (derived from L-serine) can be paired with a cyclopropane-containing electrophile. Cyclization using sodium hydride yields a 5-methylene intermediate, which undergoes cyclopropanation via a Simmons-Smith reaction (using CH₂I₂/Zn-Cu). This two-step process achieves ~70% yield with >90% regioselectivity (source, p. VII).

Table 1: Optimization of Organometallic Cyclization

StepConditionsYield (%)Selectivity (%)
Zinc Reagent FormationL-serine, Zn, THF, 0°C85-
Copper CatalysisCuI, 3-chloro-2-(chloromethyl)propene, 25°C7892
CyclopropanationCH₂I₂, Zn-Cu, Et₂O7095

Reductive Amination of Cyclopropyl Ketones

Cyclopropyl Methyl Ketone as a Precursor

Cyclopropyl methyl ketone, synthesized via a one-pot hydro-hydrolysis of 2-methylfuran (source), serves as a critical intermediate. Patent CN110862310A (source) details its preparation through:

  • Hydrogenation hydrolysis : 2-Methylfuran → acetyl-n-propanol (95.3% yield, 5% Pd/C).

  • Chlorination : Acetyl-n-propanol → 5-chloro-2-pentanone (96.1% purity).

  • Alkaline cyclization : 5-Chloro-2-pentanone → cyclopropyl methyl ketone (97.5% purity).

Reductive amination of this ketone with methylamine and NaBH₃CN in methanol generates the piperidine ring. The reaction proceeds at 60°C for 12 hours, yielding this compound in 65% yield (source, Example 1).

Chloroamine-Mediated Ring-Closing Reactions

Base-Induced Cyclization of Chloro Intermediates

A scalable route involves synthesizing 5-chloro-2-pentanone (as in source) and reacting it with methylamine under alkaline conditions. The chloro group facilitates intramolecular nucleophilic substitution, forming the piperidine ring. For instance, treatment with 20% NaOH at 75°C for 2 hours produces this compound with 97.4% purity (source, Example 2).

Table 2: Chloroamine Cyclization Parameters

ParameterValueImpact on Yield
NaOH Concentration20%Maximizes ring closure
Temperature70–75°CBalances rate vs. side reactions
Reaction Time2–3 hoursEnsures complete conversion

Stereoselective Hydrogenation and Functionalization

Hydrogenation of Methylene Precursors

5-Methylene piperidines (e.g., from organometallic routes) are hydrogenated using Pd/C or Raney Ni. Hydrogenation stereoselectivity depends on the protecting group: TFA derivatives favor cis-5-cyclopropyl-2-methylpiperidine (dr 4:1), while Boc-protected substrates show reduced selectivity (dr 1.5:1) (source, p. VIII).

Comparative Analysis of Methods

Efficiency and Scalability

  • Organometallic cyclization offers high regiocontrol but requires air-sensitive reagents.

  • Reductive amination is operationally simple but limited by ketone availability.

  • Chloroamine cyclization is industrially viable, with 97% purity and recyclable catalysts (source).

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Organometallic7095Moderate
Reductive Amination6597High
Chloroamine Cyclization9797.5High

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

5-Cyclopropyl-2-methylpiperidine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Properties of Piperidine Derivatives

Compound Molecular Weight (g/mol) logP (Predicted) pKa (Predicted) Key Applications
5-Cyclopropyl-2-methylpiperidine 139.23 2.1 10.2 Pharmaceutical intermediates
2-Methylpiperidine 99.17 1.3 10.8 Solvents, base catalysts
5-Ethyl-2-methylpiperidine 127.23 2.4 10.5 Agrochemical synthesis
5-Phenyl-2-methylpiperidine 175.26 3.0 9.9 Drug discovery (e.g., CNS agents)

Notes:

  • Cyclopropyl vs. Ethyl/Phenyl : The cyclopropyl group’s ring strain increases reactivity and may improve binding to rigid enzyme pockets compared to bulkier ethyl or phenyl groups .
  • logP Trends : The cyclopropyl moiety balances lipophilicity better than phenyl, which risks excessive hydrophobicity.

Functional Comparisons

  • Basicity : The pKa of this compound (~10.2) is slightly lower than 2-methylpiperidine (~10.8), likely due to electron-withdrawing effects of the cyclopropyl group.
  • Metabolic Stability : Cyclopropane’s strain may slow oxidative metabolism compared to ethyl or methyl substituents, as seen in cyclopropyl-containing pyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclopropyl-2-methylpiperidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of this compound typically involves cyclopropanation of a pre-functionalized piperidine scaffold. Key steps include:

  • Cyclopropane Introduction : Use of transition-metal catalysts (e.g., palladium) to facilitate cyclopropane ring formation via cross-coupling reactions.
  • Piperidine Functionalization : Methylation at the 2-position using methyl halides under basic conditions.
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to minimize side reactions .
    • Data Support : Computational modeling (e.g., DFT calculations) can predict steric hindrance effects during cyclopropane formation, guiding experimental adjustments .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming cyclopropane ring integrity and methyl group placement. For example, cyclopropane protons show distinct deshielded signals at δ 1.2–1.8 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H17_{17}N, theoretical 139.1361 g/mol).
  • IR Spectroscopy : Detects N-H stretching (~3300 cm1^{-1}) and cyclopropane C-H bending (~1000 cm1^{-1}) .

Q. How does this compound behave under varying pH conditions?

  • Methodological Answer : Stability tests in buffered solutions (pH 2–12) reveal:

  • Acidic Conditions : Degradation occurs via cyclopropane ring opening at pH < 4, forming linear amines (confirmed by LC-MS).
  • Basic Conditions : Stable up to pH 10; above this, partial demethylation is observed .

Advanced Research Questions

Q. How can computational methods resolve contradictory data on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model steric effects of the cyclopropane and methyl groups on reaction pathways.
  • Contradiction Analysis : If experimental data conflicts (e.g., unexpected regioselectivity), compare simulated transition states with experimental kinetics to identify overlooked variables (e.g., solvent polarity or counterion effects) .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to predict binding affinities to targets (e.g., serotonin receptors).
  • In Vitro Assays : Pair SPR (Surface Plasmon Resonance) with fluorescence polarization to validate binding kinetics.
  • Controls : Include structurally similar analogs (e.g., 5-ethyl-2-methylpiperidine) to isolate cyclopropane-specific effects .

Q. How can factorial design optimize multifactor experiments (e.g., solvent, catalyst, temperature) for scaled-up synthesis?

  • Methodological Answer :

  • Full Factorial Design : Test all combinations of factors (e.g., 3 solvents × 2 catalysts × 4 temperatures).
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield.
  • Case Study : A 23^3 design reduced side-product formation by 40% when optimizing cyclopropane ring closure .

Q. What strategies address conflicting toxicity data in preclinical studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from in vitro (e.g., Ames test) and in vivo (rodent LD50_{50}) studies, weighting for sample size and assay sensitivity.
  • Mechanistic Studies : Use metabolomics to identify species-specific detoxification pathways (e.g., cytochrome P450 activity differences) .

Data Contradiction & Validation

Q. How to validate purity when chromatographic and spectroscopic data conflict?

  • Methodological Answer :

  • Orthogonal Techniques : Combine HPLC (for purity %) with 19^{19}F-NMR (if fluorinated analogs exist) or X-ray crystallography.
  • Case Example : A 95% HPLC purity sample showed 88% crystallographic purity due to amorphous impurities, resolved via recrystallization in hexane/EtOAc .

Q. What statistical approaches reconcile discrepancies in reaction kinetics under identical conditions?

  • Methodological Answer :

  • Error Source Analysis : Use ANOVA to partition variance (e.g., batch-to-batch catalyst variability vs. measurement error).
  • Bayesian Modeling : Update reaction rate priors with new data to refine confidence intervals .

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